molecular formula C24H30N2O6 B2835102 (E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 1904628-72-3

(E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2835102
CAS No.: 1904628-72-3
M. Wt: 442.512
InChI Key: JBSVYCBBSXOYCF-VOTSOKGWSA-N
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Description

(E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
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Biological Activity

The compound (E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O5C_{22}H_{28}N_{2}O_{5}, with a molecular weight of approximately 396.47 g/mol. It features a pyridine core substituted with a piperidine moiety and a trimethoxyphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H28N2O5C_{22}H_{28}N_{2}O_{5}
Molecular Weight396.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot Available

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Case Study: Antitumor Activity

In vitro assays demonstrated that modifications to the piperidine structure enhance the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that chalcone derivatives exhibit activity against multidrug-resistant bacteria and fungi. This suggests that This compound could be effective against pathogenic microorganisms due to its structural similarities with known antimicrobial agents .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various kinases and enzymes involved in cancer proliferation.
  • Induction of Apoptosis : By activating intrinsic pathways leading to programmed cell death.
  • Antioxidant Properties : The presence of methoxy groups may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.

Synthetic Pathway

The synthesis of This compound typically involves multi-step organic reactions including:

  • Formation of the piperidine derivative.
  • Coupling with the trimethoxyphenylacryloyl moiety.
  • Final cyclization to form the pyridine ring.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1AlkylationPiperidine derivatives
2CouplingTrimethoxyphenylacryloyl chloride
3CyclizationPyridine precursors

Properties

IUPAC Name

1,6-dimethyl-4-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6/c1-16-12-19(15-23(28)25(16)2)32-18-8-10-26(11-9-18)22(27)7-6-17-13-20(29-3)24(31-5)21(14-17)30-4/h6-7,12-15,18H,8-11H2,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVYCBBSXOYCF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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